N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide
Overview
Description
N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.
Mechanism of Action
The mechanism of action of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed that N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide acts as a pheromone analog and interacts with the olfactory receptors in animals, leading to an increase in feeding response and growth rate. In plants, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide is believed to enhance the uptake of nutrients and water, leading to an increase in growth and yield.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. In animals, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been demonstrated to increase the levels of growth hormone and insulin-like growth factor 1, leading to an increase in growth rate. In plants, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to enhance the activity of enzymes involved in nutrient uptake and metabolism, leading to an increase in growth and yield.
Advantages and Limitations for Lab Experiments
N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide research. One area of research is the development of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide-based therapeutics for various diseases. Another area of research is the use of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide in agriculture to enhance crop yield and reduce the use of fertilizers and pesticides. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide and its potential toxicity.
Scientific Research Applications
N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been studied for its potential use in various fields, including aquaculture, agriculture, and medicine. In aquaculture, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to increase the feeding response and growth rate of fish and shrimp. In agriculture, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been demonstrated to enhance plant growth and increase crop yield. In medicine, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(6-methylheptan-2-yl)-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-13(2)8-7-9-14(3)17-16(18)12-19-15-10-5-4-6-11-15/h4-6,10-11,13-14H,7-9,12H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUCTVWOUGRJLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CSC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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